![molecular formula C11H13Cl B14254336 Benzene, [(1Z)-5-chloro-1-pentenyl]- CAS No. 374094-69-6](/img/structure/B14254336.png)
Benzene, [(1Z)-5-chloro-1-pentenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(1Z)-5-chloro-1-pentenyl]- is an organic compound with the molecular formula C11H13Cl It is a derivative of benzene, where a [(1Z)-5-chloro-1-pentenyl] group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1Z)-5-chloro-1-pentenyl]- typically involves the reaction of benzene with [(1Z)-5-chloro-1-pentenyl] halides under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with [(1Z)-5-chloro-1-pentenyl] chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of Benzene, [(1Z)-5-chloro-1-pentenyl]- can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [(1Z)-5-chloro-1-pentenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the [(1Z)-5-chloro-1-pentenyl] group to a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, [(1Z)-5-chloro-1-pentenyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, [(1Z)-5-chloro-1-pentenyl]- involves its interaction with molecular targets through various pathways. The [(1Z)-5-chloro-1-pentenyl] group can participate in electrophilic or nucleophilic reactions, depending on the nature of the interacting species. The benzene ring provides a stable aromatic system that can undergo substitution reactions, influencing the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorobenzene: Benzene with a chlorine substituent.
Styrene: Benzene with a vinyl group.
Benzyl Chloride: Benzene with a chloromethyl group.
Uniqueness
Benzene, [(1Z)-5-chloro-1-pentenyl]- is unique due to the presence of the [(1Z)-5-chloro-1-pentenyl] group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
374094-69-6 |
|---|---|
Molekularformel |
C11H13Cl |
Molekulargewicht |
180.67 g/mol |
IUPAC-Name |
5-chloropent-1-enylbenzene |
InChI |
InChI=1S/C11H13Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2 |
InChI-Schlüssel |
CDINNLUJIQAPRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


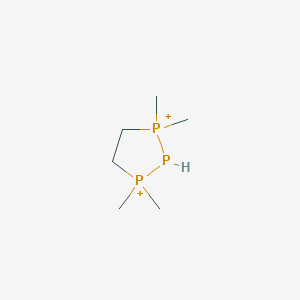
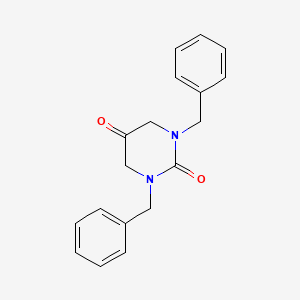
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
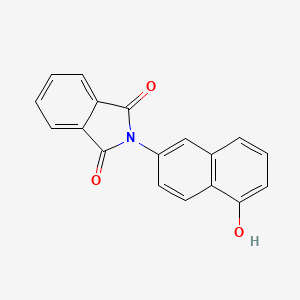


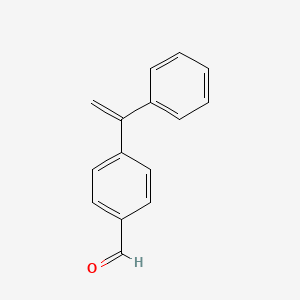

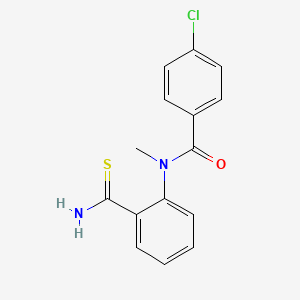

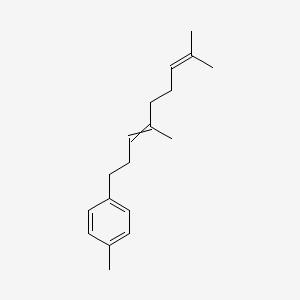
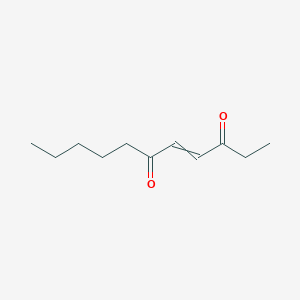
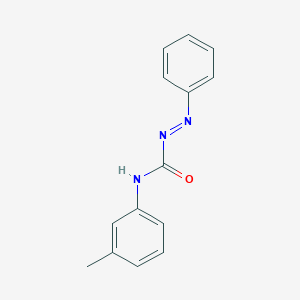
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
